molecular formula C15H22O3 B7992653 4'-Methoxy-3'-n-pentoxypropiophenone

4'-Methoxy-3'-n-pentoxypropiophenone

Cat. No.: B7992653
M. Wt: 250.33 g/mol
InChI Key: UBWIBDCKKDCVEL-UHFFFAOYSA-N
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Description

4'-Methoxy-3'-n-pentoxypropiophenone is a propiophenone derivative featuring methoxy (-OCH₃) and n-pentoxy (-O(CH₂)₄CH₃) substituents at the 4' and 3' positions of the aromatic ring, respectively. Propiophenones are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties imparted by substituents .

Properties

IUPAC Name

1-(4-methoxy-3-pentoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-4-6-7-10-18-15-11-12(13(16)5-2)8-9-14(15)17-3/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWIBDCKKDCVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(=O)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3’-n-pentoxypropiophenone typically involves the reaction of 4’-methoxypropiophenone with n-pentanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the methoxypropiophenone and the n-pentanol.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-3’-n-pentoxypropiophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3’-n-pentoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-3’-n-pentoxypropiophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3’-n-pentoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4'-Methoxy-3'-n-pentoxypropiophenone with key analogs, highlighting substituent effects:

Compound Name Molecular Weight Substituents Key Properties/Applications Regulatory Status Biological Activity (IC50)
This compound 278.34 (calc) 4'-methoxy, 3'-n-pentoxy Potential agrochemical/pharma intermediate Under research Not reported
4'-Methoxypropiophenone 164.20 4'-methoxy Pharma intermediate (e.g., synthesis of APIs) No restrictions noted Not reported
4'-Benzyloxy-2'-methoxy-3'-methylpropiophenone 345.42 4'-benzyloxy, 2'-methoxy, 3'-methyl Pharmaceutical precursor (e.g., benzimidazoles) Not restricted Not reported
4-Methoxy-3-methylacetophenone 164.20 4-methoxy, 3-methyl Banned in PIC countries due to toxicity Banned (household/pesticide use) High toxicity (regulatory ban)
4′-Methoxy-3′-(Trifluoromethyl)Acetophenone 218.17 4'-methoxy, 3'-CF₃ Agrochemical intermediate (low toxicity) REACH/TSCA compliant Not reported
Key Observations:

Substituent Effects on Applications: Methoxy Groups: Common in pharmaceuticals (e.g., 4'-Methoxypropiophenone ) and cytotoxic isoflavones (IC₅₀ = 4–11 µM in fungal metabolites ). Alkoxy Chains: Longer chains (e.g., n-pentoxy) may enhance lipophilicity, favoring agrochemical use (as seen in trifluoromethyl analogs ). Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) improves stability and electronegativity, aligning with greener agrochemical trends .

Regulatory Implications: Methyl and benzyloxy substituents (e.g., 4-Methoxy-3-methylacetophenone ) have faced bans due to toxicity, whereas bulkier groups (n-pentoxy, CF₃) may mitigate risks .

Physicochemical Properties

  • Melting Points: 4'-Benzyloxy-2'-methoxy-3'-methylpropiophenone exhibits a high m.p. (156.2–157.2°C) due to crystallinity from bulky substituents . In contrast, smaller analogs like 4'-Methoxypropiophenone are likely liquid at room temperature.
  • Lipophilicity: The n-pentoxy group in the target compound may increase logP compared to 4'-Methoxypropiophenone (logP ≈ 2.5), impacting membrane permeability and environmental persistence.

Biological Activity

4'-Methoxy-3'-n-pentoxypropiophenone is an organic compound notable for its complex structure, which includes methoxy and pentoxy groups attached to a propiophenone backbone. This compound is under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H24_{24}O3_3. The presence of both methoxy and pentoxy groups enhances its hydrophobic properties, which may influence its interaction with biological membranes and proteins.

PropertyValue
Molecular FormulaC16_{16}H24_{24}O3_3
Molecular Weight264.37 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. Current research suggests that it may modulate cellular signaling pathways, influencing various metabolic processes. However, the precise mechanisms remain under investigation.

Therapeutic Potential

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
  • Analgesic Properties : There is emerging evidence that it may possess analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : Investigations into its antimicrobial properties suggest that it could inhibit the growth of certain pathogens, though further studies are required to confirm these effects.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound through various experimental approaches:

  • In Vitro Studies : Laboratory assays have demonstrated that the compound can inhibit specific enzymes involved in inflammatory pathways, indicating potential as a therapeutic agent.
  • In Vivo Models : Animal studies are ongoing to assess the efficacy and safety profile of this compound in models of chronic inflammation and pain.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
4'-MethoxypropiophenoneLacks pentoxy group; less hydrophobicLimited anti-inflammatory effects
3'-Methoxy-4'-n-pentoxypropiophenoneDifferent positioning of functional groupsSimilar but distinct activity profile
4'-Methoxy-3'-hydroxypropiophenoneContains hydroxy group instead of pentoxyPotentially different mechanism

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